molecular formula C20H18N2O2 B2846609 Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate CAS No. 127999-70-6

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate

Cat. No. B2846609
M. Wt: 318.376
InChI Key: PTJGIZYCSHDGIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. It’s possible that the synthesis of this compound is not well-documented or it may be synthesized as a part of a complex process involving multiple steps .


Molecular Structure Analysis

The molecular structure analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. The molecular structure of a compound typically includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. Chemical reactions analysis typically involves understanding how the compound reacts with other substances, its reactivity, and the conditions under which it undergoes changes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. These properties typically include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .

Scientific Research Applications

1. Open-Chain Stereocontrol

  • Research Context: Open-chain compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate are studied for understanding stereochemical control in organic synthesis. For instance, Barbero et al. (1997) investigated methylation reactions, yielding diastereoisomers with varying stereochemical configurations (Barbero, Blakemore, Fleming, & Wesley, 1997).

2. Photophysical Properties

  • Research Context: The study of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and its derivatives has applications in understanding the photophysical properties of organic compounds. For example, Kim et al. (2021) explored the photophysical characteristics of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, providing insights into the quantum yields and excited-state proton transfer (Kim et al., 2021).

3. Absolute Configuration Determination

  • Research Context: Understanding the absolute configuration of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and related compounds is important in stereochemistry. Ganci et al. (2000) determined the absolute configuration of a related compound, methyl (3R)-hydroxy-5-phenylpentanoate, using HPLC and chiroptical data, which is crucial for understanding the 3D structure of these molecules (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).

4. Cyano-substituted Thiophene Reactions

  • Research Context: Cyano-substituted derivatives are studied for their reaction mechanisms and properties. Barltrop et al. (1979) investigated cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, an area relevant to understanding the chemical behavior of compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate (Barltrop, Day, & Irving, 1979).

Safety And Hazards

The safety and hazards associated with “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. This information typically includes handling precautions, toxicity levels, and potential health effects .

properties

IUPAC Name

methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGIZYCSHDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate

Citations

For This Compound
1
Citations
MB Sommer, M Begtrup… - The Journal of Organic …, 1990 - ACS Publications
(2-Cyanoaryl) arylacetonitriles, obtained from o-halogen-substituted cyanoaromatics and arylacetonitriles may be alkylated with methyl chloroacetate. Subsequent abstraction of the …
Number of citations: 28 pubs.acs.org

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